



Application Notes for Gpr183-IN-2 in Tuberculosis Infection Models

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Compound of Interest		
Compound Name:	Gpr183-IN-2	
Cat. No.:	B15606613	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR183, also known as the Epstein-Barr virus-induced gene 2 (EBI2), is a G protein-coupled receptor that plays a crucial role in the immune response to Mycobacterium tuberculosis (Mtb). [1][2] It is a receptor for oxysterols, most potently activated by 7α ,25-dihydroxycholesterol (7α ,25-OHC).[1] The GPR183 signaling pathway is involved in guiding the migration of various immune cells, including lymphocytes, dendritic cells, and macrophages, to secondary lymphoid organs.[1] Emerging evidence highlights the significance of the GPR183/oxysterol axis in the pathogenesis of tuberculosis. Modulation of this pathway has been shown to impact intracellular mycobacterial growth, host immune cell recruitment, and cytokine production, making GPR183 a promising target for host-directed therapies against tuberculosis.[1][3] Gpr183-IN-2 is a potent and selective inhibitor of GPR183, offering a valuable tool to investigate the therapeutic potential of targeting this pathway in tuberculosis infection models.

Gpr183-IN-2: A Potent Inhibitor of the GPR183 Signaling Pathway

Gpr183-IN-2 is a small molecule inhibitor of GPR183. It has been characterized to effectively block the downstream signaling of the receptor.

Chemical Properties (where available):



Property	Value	Reference
CAS Number	2924064-10-6	[4]
IC50	39.45 nM (in Ca2+ mobilization assay)	[4]

Mechanism of Action in Tuberculosis

In the context of tuberculosis, the GPR183 signaling pathway is implicated in the host's immune response. Activation of GPR183 by its ligand $7\alpha,25$ -OHC can influence the migration of macrophages and other immune cells to the site of infection.[3] Studies have shown that GPR183 activation can paradoxically lead to a reduction in intracellular mycobacterial growth, an effect associated with reduced IFN- β and IL-10 expression and enhanced autophagy.[1][5] Conversely, inhibition of GPR183 with an antagonist has been shown to repress both early Mtb infection and intracellular survival in macrophages.[6] Therefore, **Gpr183-IN-2**, as a potent inhibitor, is expected to modulate the host immune response to Mtb infection by interfering with immune cell trafficking and potentially altering the intracellular environment for the mycobacteria.

Applications in Tuberculosis Research

Gpr183-IN-2 can be utilized in various in vitro and in vivo models to investigate the role of the GPR183 signaling pathway in tuberculosis and to evaluate its potential as a host-directed therapeutic agent.

In Vitro Models:

- Macrophage Infection Models: Assess the effect of **Gpr183-IN-2** on intracellular Mtb growth in primary human or murine macrophages, or in macrophage-like cell lines (e.g., THP-1, RAW264.7).
- Immune Cell Migration Assays: Investigate the impact of Gpr183-IN-2 on the migration of immune cells (macrophages, dendritic cells, lymphocytes) towards chemoattractants like 7α,25-OHC.



- Cytokine Production Analysis: Determine the effect of **Gpr183-IN-2** on the production of key cytokines (e.g., IFN-β, TNF-α, IL-10, IL-6, IL-1β) by Mtb-infected immune cells.
- Autophagy Studies: Examine the influence of **Gpr183-IN-2** on autophagy induction in Mtbinfected macrophages.

In Vivo Models:

- Murine Tuberculosis Models: Evaluate the in vivo efficacy of Gpr183-IN-2 in mouse models of tuberculosis (e.g., C57BL/6 or BALB/c mice infected with aerosolized Mtb). Key endpoints would include bacterial burden in the lungs and spleen, lung pathology, and immune cell infiltration.
- Pharmacokinetic and Pharmacodynamic Studies: Determine the pharmacokinetic profile of Gpr183-IN-2 and its pharmacodynamic effects on GPR183 signaling and immune responses in vivo.

Quantitative Data Summary

The following tables summarize quantitative data from studies using GPR183 agonists and antagonists in the context of mycobacterial infection. This data can serve as a reference for designing experiments with **Gpr183-IN-2**.

Table 1: Effect of GPR183 Modulation on Intracellular Mycobacterial Growth



Compound	Cell Type	Mycobacter ial Strain	Concentrati on	Effect on CFU	Reference
7α,25-OHC (Agonist)	Primary Human Monocytes	M. bovis BCG	100 nM	~50% reduction in growth at 48h	[1]
7α,25-OHC (Agonist)	Primary Human Monocytes	M. tuberculosis H37Rv	100 nM	~50% reduction in growth at 48h	[1]
GSK682753 (Antagonist)	Primary Human Monocytes	M. bovis BCG / M. tuberculosis H37Rv	10 μΜ	Abrogated the effect of 7α,25-OHC	[1]
NIBR189 (Antagonist)	RAW264.7 Macrophages	M. tuberculosis H37Rv	25 nM	Decreased intracellular CFU	[6]
GPR183 Knockdown (siRNA)	RAW264.7 Macrophages	M. tuberculosis H37Rv	N/A	Decreased intracellular CFU	[6]

Table 2: Effect of GPR183 Modulation on Cytokine Production in Mtb-Infected Cells



Compound	Cell Type	Cytokine	Concentrati on	Effect	Reference
7α,25-OHC (Agonist)	Primary Human Monocytes	IFNB1 (mRNA)	100 nM	Significant reduction	[1]
7α,25-OHC (Agonist)	Primary Human Monocytes	IL10 (mRNA)	100 nM	Significant reduction	[1]
7α,25-OHC (Agonist)	Primary Human Monocytes	TNF (mRNA)	100 nM	No significant change	[1]
7α,25-OHC (Agonist)	Primary Human Monocytes	IFN-β (protein)	100 nM	Significant reduction	[1]
7α,25-OHC (Agonist)	Primary Human Monocytes	IL-10 (protein)	100 nM	Significant reduction	[1]
7α,25-OHC (Agonist)	Primary Human Monocytes	TNF-α (protein)	100 nM	No significant change	[1]
GSK682753 (Antagonist)	Primary Human Monocytes	IFNB1, IL10, TNF	10 μΜ	Abrogated the effect of 7α,25-OHC	[1]
NIBR189 (Antagonist)	C57BL/6J Mice (IAV infection)	IL-6, TNF, IFNβ (protein)	7.6 mg/kg (oral, twice daily)	Significantly lower concentration s at 7 dpi	[3]
NIBR189 (Antagonist)	C57BL/6J Mice (SARS- CoV-2 infection)	Tnf, II10, Ifng (mRNA)	Not specified	Reduced expression at 2 dpi	[3]



Methodological & Application

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C57BL/6J Reduced
NIBR189 Mice (SARS- Tnf, II1b, II6

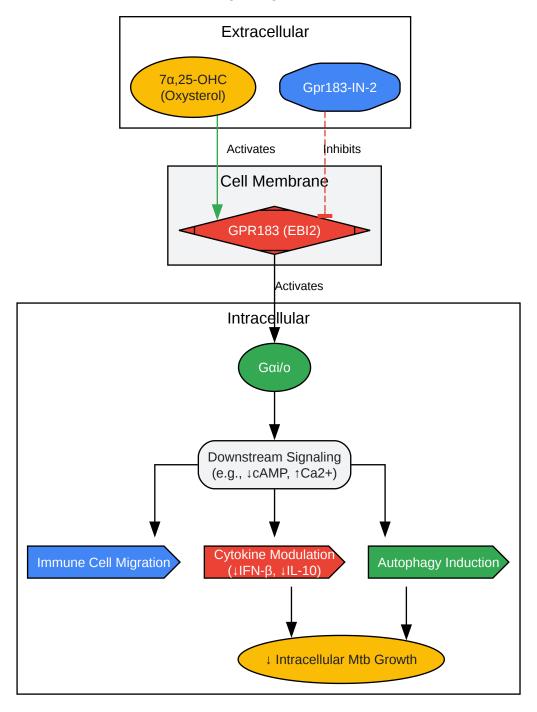
(Antagonist) CoV-2 (mRNA) Not specified expression at [3]

5 dpi infection)

Visualizations

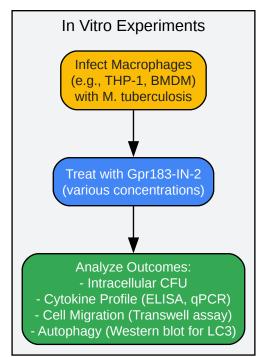


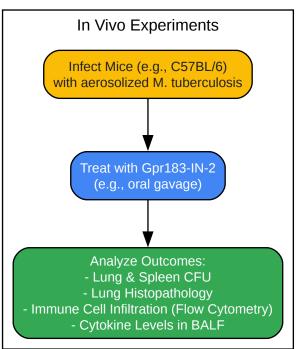
GPR183 Signaling in Tuberculosis





Experimental Workflow for Gpr183-IN-2 in a Tuberculosis Model





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